![molecular formula C7H9N3OS B087928 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 1268522-00-4](/img/structure/B87928.png)
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound with the CAS Number: 1268522-00-4. It has a molecular weight of 183.23 and its IUPAC name is 4-amino-6-methyl-2-(methylsulfanyl)-5-pyrimidinecarbaldehyde .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10). The InChI key is ALESZODLOWUYEM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. .Scientific Research Applications
Anti-Inflammatory Activities
Pyrimidines, including derivatives of 4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde, have been found to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Properties
Pyrimidines are also known for their antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and associated diseases.
Antibacterial and Antifungal Activities
Pyrimidines have been found to exhibit antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial drugs.
Antiviral and Antituberculosis Activities
In addition to their antibacterial and antifungal properties, pyrimidines also display antiviral and antituberculosis effects . This broad spectrum of antimicrobial activity makes them valuable in the field of infectious disease research.
Cancer Treatment
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde can be used for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase for the treatment of cancer . Moreover, pyrimidines and their fused derivatives have been studied for their broad biological activity as antitumor agents .
Synthesis of Monastrol
Monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin, can be synthesized via the utilization of Lewis acid promoter .
Anti-HIV Agents
Pyrimidines have been studied for their potential as anti-HIV agents . This makes them a significant area of research in the fight against HIV/AIDS.
Inhibitor of CDK Enzyme
The novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells. They displayed excellent anticancer activity and led to cell death by apoptosis as they inhibited the CDK enzyme .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The signal word is “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
It is known to be used in the preparation of pyridopyrimidines and naphthyridines as inhibitors of akt kinase for the treatment of cancer .
Mode of Action
It is known to be involved in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it may play a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
Its use in the preparation of inhibitors of akt kinase suggests it may have potential anti-cancer effects .
properties
IUPAC Name |
4-amino-6-methyl-2-methylsulfanylpyrimidine-5-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3OS/c1-4-5(3-11)6(8)10-7(9-4)12-2/h3H,1-2H3,(H2,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALESZODLOWUYEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-methyl-2-(methylthio)pyrimidine-5-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.